3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride
Overview
Description
Scientific Research Applications
Crystallography and Polymorphism : The study of polymorphs of similar compounds, such as 4-(N,N-dimethylamino)benzoic acid, has been explored in crystallography. These studies help understand the structural characteristics and stability of such compounds, which is crucial in materials science and pharmaceutical development (Aakeröy, Desper, & Levin, 2005).
Analytical Chemistry : In analytical chemistry, similar compounds have been used in potentiometric titration methods, aiding in the analysis and identification of various chemical species. This kind of research has broad applications in chemical analysis and environmental monitoring (Aktaş & Yaşar, 2004).
Chemical Synthesis : Research into the electrochemical behavior of compounds structurally related to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride is significant in understanding their reactivity and potential uses in organic synthesis and pharmaceuticals (David, Hurvois, Tallec, & Toupet, 1995).
Pharmaceutical Intermediates : The synthesis of key intermediates for the manufacturing of therapeutic drugs involves compounds similar to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride. This research highlights the role of such compounds in developing new medications (Zhang et al., 2022).
Peptide Coupling in Biochemistry : In biochemistry, the efficient coupling of carboxylic acids with amino acids, using reagents related to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride, plays a crucial role in peptide synthesis. This research has implications in the synthesis of biologically important molecules (Brunel, Salmi, & Letourneux, 2005).
UV Filters Stability : Studies on the stability of UV filters, including compounds structurally related to 3-Dimethylaminomethyl-4-methoxy-benzoic acid hydrochloride, in various environments are vital for understanding their application in sunscreens and other products (Negreira et al., 2008).
properties
IUPAC Name |
3-[(dimethylamino)methyl]-4-methoxybenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12(2)7-9-6-8(11(13)14)4-5-10(9)15-3;/h4-6H,7H2,1-3H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIADJYZYLLVQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)C(=O)O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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